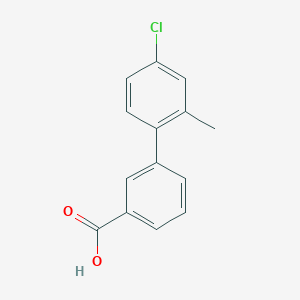

3-(4-Chlor-2-methylphenyl)benzoesäure

Übersicht

Beschreibung

“3-(4-Chloro-2-methylphenyl)benzoic acid” is a chemical compound with the molecular formula C14H11ClO2 . It is also known as “2-(3-Chloro-2-methylanilino)benzoic acid” or “2-([3-Chloro-2-methylphenyl]amino)benzoic acid” and is related to Tolfenamic acid .

Molecular Structure Analysis

The molecular weight of “3-(4-Chloro-2-methylphenyl)benzoic acid” is 246.69 g/mol . The InChI key, which is a unique identifier for the compound, is DFYRPLGXXFUTLB-UHFFFAOYSA-N .

Wissenschaftliche Forschungsanwendungen

Urease-Inhibitoren

Die Verbindung wurde bei der Synthese von 1-Aroyl-3-[3-Chlor-2-methylphenyl]thiourea-Hybriden verwendet, die sich als potente Urease-Inhibitoren erwiesen haben . Urease ist ein Enzym, das für tödliche Morbiditäten im menschlichen Körper verantwortlich ist, wie z. B. Katheterverkrustung, Enzephalopathie, Magengeschwüre, hepatisches Koma, Nierensteinbildung und viele andere . Die inhibitorische Aktivität IC 50 wurde im Bereich von 0,0019 ± 0,0011 bis 0,0532 ± 0,9951 μM im Vergleich zum Standard-Thiourea (IC 50 = 4,7455 ± 0,0545 μM) gefunden .

Antibakterielle Aktivität

Die Verbindung wurde bei der Synthese von 2-(4-Benzoylphenoxy)-1-[2-(1-Methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanon-Derivaten verwendet . Diese Derivate wurden auf ihre antibakterielle Aktivität in vitro mittels Scheibendiffusion und Verdünnungsmethode getestet, und die Verbindungen erwiesen sich als potente Verbindungen unter den getesteten Stämmen .

Synthese neuer Verbindungen

Eine neue Synthese von N-(3-Chlor-4-methylphenyl)-2-(3-nitrobenzamido)benzamid wurde in Essigsäure als Lösungsmittel unter Verwendung der Reaktion von 3-Chlor-4-methylanilin und 2-(3-Nitrophenyl)-4H-benzo[1,3]oxazin-4-on entwickelt .

Safety and Hazards

The safety data sheet for a related compound, “2-Chlorobenzoic acid”, indicates that it is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .

Wirkmechanismus

Target of Action

A structurally similar compound, tolfenamic acid, is known to inhibit cyclooxygenases (prostaglandin-endoperoxide synthase) and pantothenate kinase . These enzymes play crucial roles in inflammation and energy metabolism, respectively .

Mode of Action

Tolfenamic acid, a similar compound, acts by inhibiting the action of cyclooxygenase, thereby preventing the formation of prostaglandins, which are key mediators of inflammation .

Biochemical Pathways

Tolfenamic acid, a similar compound, is known to affect the arachidonic acid pathway by inhibiting cyclooxygenase . This results in decreased production of prostaglandins, which are involved in pain and inflammation responses .

Result of Action

Tolfenamic acid, a similar compound, is known to relieve the pain of migraine and shows anticancer activity .

Biochemische Analyse

Biochemical Properties

3-(4-Chloro-2-methylphenyl)benzoic acid plays a role in various biochemical reactions, particularly those involving aromatic compounds. It interacts with enzymes such as cyclooxygenases, which are involved in the synthesis of prostaglandins. The interaction between 3-(4-Chloro-2-methylphenyl)benzoic acid and cyclooxygenases results in the inhibition of prostaglandin synthesis, which can have anti-inflammatory effects

Cellular Effects

The effects of 3-(4-Chloro-2-methylphenyl)benzoic acid on various cell types and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of cyclooxygenases by 3-(4-Chloro-2-methylphenyl)benzoic acid can lead to reduced inflammation and altered gene expression related to inflammatory responses . Furthermore, it may affect cellular metabolism by influencing the production of metabolites involved in these pathways.

Molecular Mechanism

At the molecular level, 3-(4-Chloro-2-methylphenyl)benzoic acid exerts its effects through binding interactions with specific enzymes and proteins. The inhibition of cyclooxygenases is a key mechanism, where the compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins . This inhibition can lead to decreased production of pro-inflammatory mediators. Additionally, 3-(4-Chloro-2-methylphenyl)benzoic acid may influence other molecular targets, resulting in changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4-Chloro-2-methylphenyl)benzoic acid can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that 3-(4-Chloro-2-methylphenyl)benzoic acid remains stable under certain conditions, but may degrade over extended periods or under specific environmental factors . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential for sustained biological activity.

Dosage Effects in Animal Models

The effects of 3-(4-Chloro-2-methylphenyl)benzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory activity. At higher doses, toxic or adverse effects can occur, including potential damage to tissues and organs . Threshold effects have been observed, where the compound’s efficacy and safety profile change significantly with dosage variations.

Metabolic Pathways

3-(4-Chloro-2-methylphenyl)benzoic acid is involved in metabolic pathways related to the metabolism of aromatic compounds. It interacts with enzymes such as cytochrome P450s, which are responsible for the oxidation and breakdown of various organic molecules . These interactions can affect metabolic flux and the levels of metabolites within cells, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 3-(4-Chloro-2-methylphenyl)benzoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity . The compound’s distribution within different tissues can also impact its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of 3-(4-Chloro-2-methylphenyl)benzoic acid is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization can affect the compound’s interactions with enzymes and proteins, thereby influencing its biochemical and cellular effects.

Eigenschaften

IUPAC Name |

3-(4-chloro-2-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-9-7-12(15)5-6-13(9)10-3-2-4-11(8-10)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYRPLGXXFUTLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673170 | |

| Record name | 4'-Chloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916220-05-8 | |

| Record name | 4'-Chloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

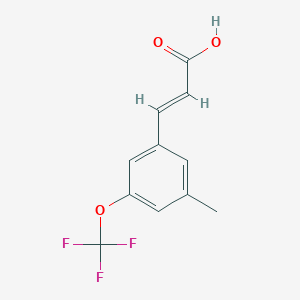

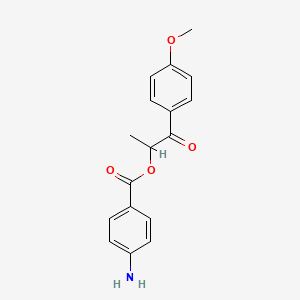

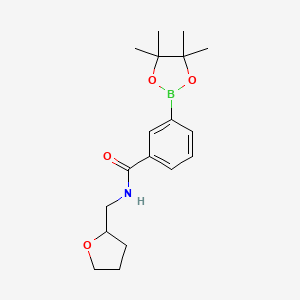

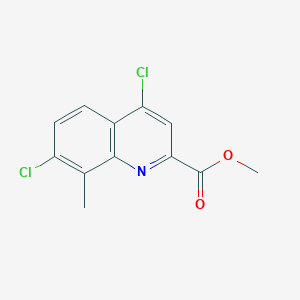

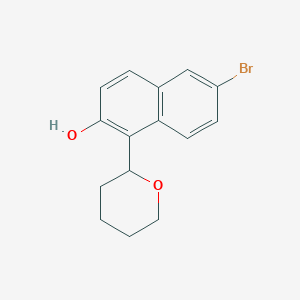

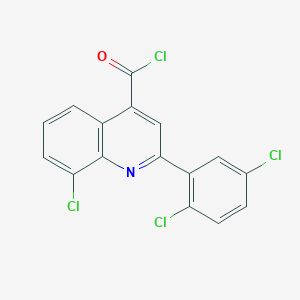

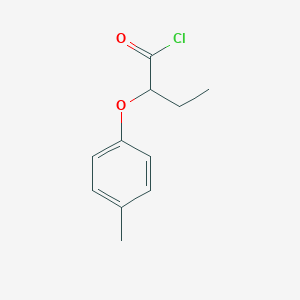

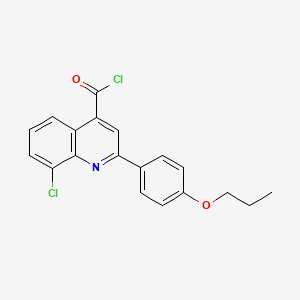

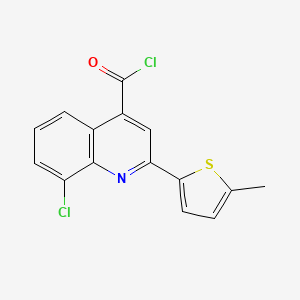

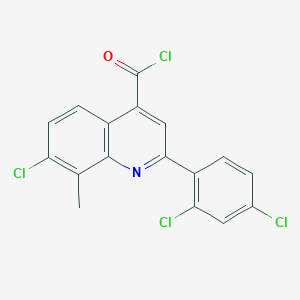

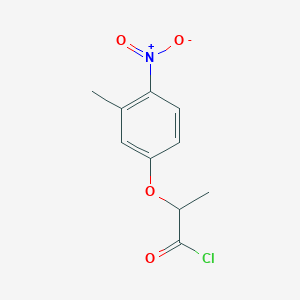

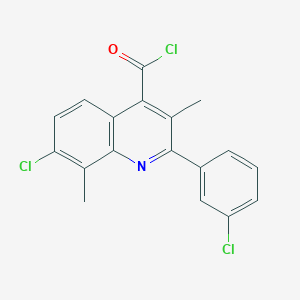

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.